molecular formula C13H15N5O5 B12399785 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine

Cat. No.: B12399785
M. Wt: 321.29 g/mol
InChI Key: NGRPLXYDPZLAIN-IPILIZDMSA-N
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Description

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine involves multiple steps, starting from the appropriate purine precursorThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for click chemistry reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azide-containing molecules result in triazole derivatives .

Scientific Research Applications

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine is unique due to its specific structure, which allows it to participate in click chemistry reactions. This makes it a valuable tool in chemical synthesis and biomedical research .

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one

InChI

InChI=1S/C13H15N5O5/c1-2-3-17-6-4-15-12(14)16-10(6)18(13(17)22)11-9(21)8(20)7(5-19)23-11/h1,4,7-9,11,19-21H,3,5H2,(H2,14,15,16)/t7-,8?,9+,11-/m1/s1

InChI Key

NGRPLXYDPZLAIN-IPILIZDMSA-N

Isomeric SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)N

Canonical SMILES

C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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